molecular formula C8H11NO2 B13088837 2,4-Dimethoxy-6-methylpyridine CAS No. 40334-96-1

2,4-Dimethoxy-6-methylpyridine

Cat. No.: B13088837
CAS No.: 40334-96-1
M. Wt: 153.18 g/mol
InChI Key: ZSABPIJTTNPSGX-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-methylpyridine is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.1784 g/mol . It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 4 positions and a methyl group at the 6 position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-methylpyridine typically involves the reaction of 2,4-dimethoxypyridine with methylating agents under specific conditions. One common method includes the use of sodium and methyl p-toluene sulfonate under reflux conditions for about 20 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

2,4-Dimethoxy-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-methylpyridine involves its interaction with various molecular targets. The methoxy groups and the methyl group on the pyridine ring influence its reactivity and binding properties. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

    2,4-Dimethoxypyridine: Lacks the methyl group at the 6 position.

    2,6-Dimethoxypyridine: Has methoxy groups at the 2 and 6 positions instead of 2 and 4.

    2,4,6-Trimethylpyridine: Contains methyl groups at the 2, 4, and 6 positions instead of methoxy groups.

Uniqueness: 2,4-Dimethoxy-6-methylpyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable in various chemical reactions and applications.

Properties

IUPAC Name

2,4-dimethoxy-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-7(10-2)5-8(9-6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSABPIJTTNPSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193335
Record name 2,4-Dimethoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40334-96-1
Record name 2,4-Dimethoxy-6-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040334961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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